molecular formula C19H18N2O3 B11356231 (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B11356231
M. Wt: 322.4 g/mol
InChI Key: SLJININELJJDHQ-BQYQJAHWSA-N
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Description

The compound “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” is a synthetic organic molecule that features a benzoxazole ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Benzoxazole Ring: Starting from an appropriate aniline derivative, the benzoxazole ring can be synthesized through a cyclization reaction with an aldehyde or carboxylic acid.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Furan Ring Introduction: The furan ring can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Final Coupling: The final step involves coupling the benzoxazole-piperidine intermediate with the furan derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the double bond could produce a saturated ketone.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzoxazole and piperidine rings could facilitate binding to these targets, while the furan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: This compound is similar but features a thiophene ring instead of a furan ring.

    (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(pyridin-2-yl)prop-2-en-1-one: This compound has a pyridine ring in place of the furan ring.

Uniqueness

The uniqueness of “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” lies in its combination of a benzoxazole ring, a piperidine ring, and a furan ring. This specific arrangement of heterocyclic rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C19H18N2O3/c22-18(8-7-15-4-3-13-23-15)21-11-9-14(10-12-21)19-20-16-5-1-2-6-17(16)24-19/h1-8,13-14H,9-12H2/b8-7+

InChI Key

SLJININELJJDHQ-BQYQJAHWSA-N

Isomeric SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4

Origin of Product

United States

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